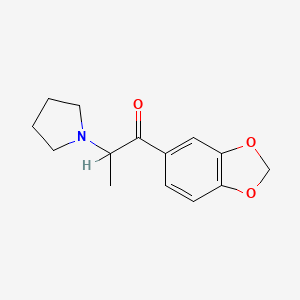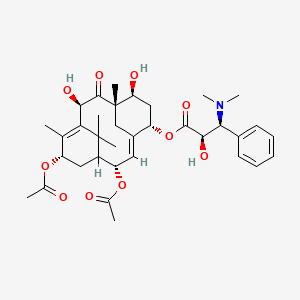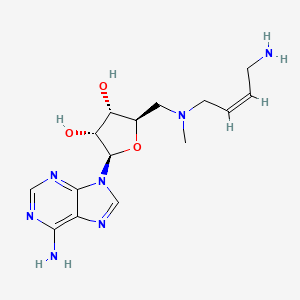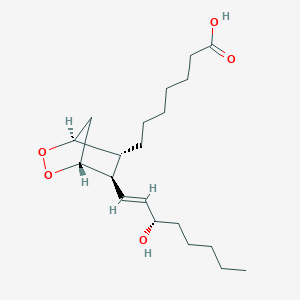
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C27H44O5 and a molecular weight of 448.63526 g/mol It is known for its unique structure, which includes a cinnamic acid moiety linked to a glyceride backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl-p-myristyloxycinnamic acid 1-monoglyceride typically involves the esterification of cinnamic acid derivatives with glycerol. The reaction conditions often include the use of acid or base catalysts to facilitate the esterification process. Common reagents used in the synthesis include cinnamic acid, myristyl alcohol, and glycerol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of methyl-p-myristyloxycinnamic acid 1-monoglyceride may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cinnamic acid moiety to its corresponding alcohol.
Substitution: The aromatic ring in the cinnamic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of methyl-p-myristyloxycinnamic acid 1-monoglyceride involves its interaction with various molecular targets and pathways. The cinnamic acid moiety can interact with enzymes and receptors, modulating their activity. The glyceride backbone may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
類似化合物との比較
Similar Compounds
- Methyl-p-coumaric acid 1-monoglyceride
- Methyl-p-ferulic acid 1-monoglyceride
- Methyl-p-caffeic acid 1-monoglyceride
Uniqueness
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is unique due to its specific combination of a cinnamic acid moiety with a myristyl group and a glyceride backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
35704-01-9 |
|---|---|
分子式 |
C27H44O5 |
分子量 |
448.6 g/mol |
IUPAC名 |
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H44O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-31-26-17-15-24(16-18-26)20-23(2)27(30)32-22-25(29)21-28/h15-18,20,25,28-29H,3-14,19,21-22H2,1-2H3/b23-20+ |
InChIキー |
PJSHSKXILRPWDM-BSYVCWPDSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O |
異性体SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)/C=C(\C)/C(=O)OCC(CO)O |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O |
同義語 |
LK 903 LK-903 methyl-p-myristyloxycinnamic acid 1-monoglyceride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B1234084.png)
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)









![3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1234104.png)
![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)

